Cas no 2757923-04-7 (4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate)
![4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate structure](https://ja.kuujia.com/scimg/cas/2757923-04-7x500.png)
4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate 化学的及び物理的性質
名前と識別子
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- 2757923-04-7
- 4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate
- EN300-37153610
- 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate
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- インチ: 1S/C20H16O5S/c1-15-7-13-19(14-8-15)26(22,23)25-18-11-9-17(10-12-18)24-20(21)16-5-3-2-4-6-16/h2-14H,1H3
- InChIKey: XMZJBXNSVNHJCP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=CC=1)OC(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 368.07184478g/mol
- どういたいしつりょう: 368.07184478g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153610-0.25g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37153610-1.0g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153610-0.05g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153610-0.5g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153610-2.5g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153610-0.1g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37153610-10.0g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37153610-5.0g |
4-[(4-methylbenzenesulfonyl)oxy]phenyl benzoate |
2757923-04-7 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 |
4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoateに関する追加情報
Recent Advances in the Study of 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate (CAS: 2757923-04-7)
The chemical compound 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate (CAS: 2757923-04-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonate ester and benzoate functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential biomedical applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving the protection of phenolic hydroxyl groups, followed by sulfonylation and esterification, resulting in a highly efficient and scalable method. This advancement is critical for further pharmacological evaluations and potential commercialization.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate exhibits potent anti-inflammatory and anti-proliferative effects. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its ability to inhibit key inflammatory mediators such as COX-2 and TNF-α, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. Additionally, its anti-proliferative activity against certain cancer cell lines has sparked interest in its potential use as an anticancer agent, though further in vivo studies are needed to validate these findings.
Another significant development is the exploration of this compound's role in drug delivery systems. Researchers have investigated its utility as a prodrug or a linker in targeted drug delivery, leveraging its stability and reactivity. A study in the European Journal of Pharmaceutical Sciences (2023) demonstrated its effectiveness in conjugating with therapeutic agents, enhancing their bioavailability and targeted action. This application could revolutionize the way certain drugs are administered, particularly in treating diseases requiring precise drug delivery.
Despite these promising findings, challenges remain. The pharmacokinetics and toxicity profile of 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate are not yet fully understood. Recent toxicological studies, as reported in Toxicology Reports (2024), have indicated the need for comprehensive safety evaluations, particularly concerning long-term exposure and metabolic pathways. Addressing these gaps will be crucial for advancing this compound toward clinical trials and eventual therapeutic use.
In conclusion, 4-[(4-Methylbenzenesulfonyl)oxy]phenyl benzoate (CAS: 2757923-04-7) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its diverse biological activities and potential applications in drug delivery underscore its significance. However, further research is essential to fully elucidate its mechanisms, optimize its synthesis, and ensure its safety for therapeutic use. The ongoing studies and recent advancements provide a solid foundation for future explorations in this exciting area of research.
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